2-(2,4-Difluorophenoxy)-2-methylpropanoic acid 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 667413-00-5
VCID: VC2415818
InChI: InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
SMILES: CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F
Molecular Formula: C10H10F2O3
Molecular Weight: 216.18 g/mol

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

CAS No.: 667413-00-5

Cat. No.: VC2415818

Molecular Formula: C10H10F2O3

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid - 667413-00-5

Specification

CAS No. 667413-00-5
Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
IUPAC Name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Standard InChI InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Standard InChI Key LUUNNYIKQOANCC-UHFFFAOYSA-N
SMILES CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F
Canonical SMILES CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F

Introduction

Structural Characteristics and Physical Properties

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is characterized by its specific molecular structure with two fluorine atoms at the 2 and 4 positions on the phenoxy ring. The compound has a molecular formula of C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol. The presence of the difluorophenoxy group combined with the methylpropanoic acid moiety gives this compound distinct chemical reactivity that makes it particularly useful in organic synthesis.

The physical properties of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid are summarized in the following table:

PropertyValue
Chemical FormulaC₁₀H₁₀F₂O₃
Molecular Weight216.18 g/mol
CAS Number667413-00-5
Physical StateSolid
ClassificationCombustible solid

The structure features a tertiary carbon center connecting the aromatic ring system to the carboxylic acid functional group, which provides specific reactivity patterns important for its applications in synthesis pathways. This particular arrangement of atoms contributes to its utility as a building block in more complex molecular architectures.

Synthesis Methods

The synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction between 2-methylpropanoic acid and 2,4-difluorophenol under appropriate reaction conditions. This reaction pathway utilizes a nucleophilic substitution mechanism where the phenoxide anion acts as a nucleophile.

Applications in Research and Industry

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid serves as a versatile intermediate in multiple research and industrial contexts. Its unique structure makes it valuable for developing compounds with specific biological activities.

Agrochemical Applications

In agrochemistry, compounds containing the difluorophenoxy group are investigated for their potential as herbicides, fungicides, or insecticides. The specific positioning of the fluorine atoms at the 2 and 4 positions can contribute to biological activity through interactions with target enzymes or receptors in pests or weeds.

The structural similarity to certain known pesticide compounds suggests that 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid could serve as a precursor in developing agrochemical products with enhanced efficacy or specificity. The carboxylic acid functional group provides a convenient handle for further derivatization to adjust properties such as:

  • Systemic movement within plant tissues

  • Persistence in environmental conditions

  • Target selectivity between pest species and beneficial organisms

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds demonstrate how minor structural changes influence physical and chemical properties:

CompoundStructural DifferenceMolecular WeightKey Property Differences
2-(2,6-difluorophenoxy)-2-methylpropanoic acidFluorine at positions 2,6 instead of 2,4216.18 g/molDifferent electronic distribution affecting reactivity
2-(4-fluorophenyl)-2-methylpropanoic acidSingle fluorine at position 4; direct phenyl-C bond instead of phenoxy linkage182.19 g/molAltered electron distribution and decreased polarity
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric acid)More complex structure with chlorobenzoyl group~318.7 g/molEnhanced lipophilicity and biological activity profile

Future Research Directions

The versatility of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid as a synthetic intermediate suggests several promising avenues for future research:

Synthetic Methodology Development

Developing more efficient, environmentally friendly synthesis routes represents an important research direction. Similar compounds have benefited from methodological improvements that increase yields while reducing waste streams. For example, the use of appropriate solvents instead of water as reaction media has improved condensation yields to approximately 90% for related compounds while reducing phenol-containing wastewater discharge .

Structure-Activity Relationship Studies

Systematic modification of the 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid structure could yield valuable structure-activity relationship data for both pharmaceutical and agrochemical applications. Understanding how variations in substitution patterns affect biological activity could guide the development of more effective compounds with improved target selectivity.

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